molecular formula C12H25O4P B8590294 Dimethyl (2-oxodecyl)phosphonate CAS No. 37497-13-5

Dimethyl (2-oxodecyl)phosphonate

Cat. No.: B8590294
CAS No.: 37497-13-5
M. Wt: 264.30 g/mol
InChI Key: LWYUTMRIBOHSBQ-UHFFFAOYSA-N
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Description

Dimethyl (2-oxodecyl)phosphonate is an organophosphorus compound characterized by a decyl chain (10 carbons) with a ketone group at the second carbon and a dimethyl phosphonate ester moiety. These derivatives are pivotal in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals. The phosphonate group enhances stability and reactivity, enabling applications in cross-coupling reactions and functional group transformations .

Properties

CAS No.

37497-13-5

Molecular Formula

C12H25O4P

Molecular Weight

264.30 g/mol

IUPAC Name

1-dimethoxyphosphoryldecan-2-one

InChI

InChI=1S/C12H25O4P/c1-4-5-6-7-8-9-10-12(13)11-17(14,15-2)16-3/h4-11H2,1-3H3

InChI Key

LWYUTMRIBOHSBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CP(=O)(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Properties
Compound Molecular Formula Molecular Weight Substituent Chain Length Key Functional Groups
Dimethyl (2-oxodecyl)phosphonate* C₁₂H₂₅O₄P 264.30 C10 Ketone (C=O), Phosphonate
Dimethyl (2-oxoheptyl)phosphonate C₉H₁₉O₄P 222.22 C7 Ketone (C=O), Phosphonate
Dimethyl octadecyl phosphonate C₂₀H₄₁O₃P 360.50 C18 Alkyl chain, Phosphonate
Dimethyl methyl phosphonate C₃H₉O₃P 124.08 C1 Methyl, Phosphonate
Dimethyl (2-thiophenoyl)phosphonate C₇H₉O₄PS 228.18 Aromatic (thiophene) Thiophene, Phosphonate

*Note: Properties for this compound are extrapolated from analogs.

  • Chain Length and Lipophilicity : Longer alkyl chains (e.g., C18 in dimethyl octadecyl phosphonate) increase lipophilicity, affecting solubility and environmental persistence . The C10 chain in this compound likely offers intermediate hydrophobicity compared to C7 and C18 analogs.
  • Functional Groups : The ketone group in 2-oxoalkyl phosphonates enhances reactivity in nucleophilic additions and oxidations, unlike purely alkyl-substituted derivatives (e.g., dimethyl octadecyl phosphonate) .

Stability and Degradation

  • Oxidative Stability : The ketone group in 2-oxoalkyl phosphonates may render them susceptible to further oxidation, unlike fully saturated analogs .
  • Environmental Degradation : Rate constants for OH radical reactions with dimethyl methyl phosphonate (2.8 × 10⁻¹² cm³/molecule/s at 280 K) suggest moderate atmospheric persistence .

Toxicity and Regulatory Status

Preparation Methods

Reaction Mechanism

  • Step 1 : Trimethyl phosphite reacts with 2-oxodecyl bromide via an S<sub>N</sub>2 mechanism, forming a pentavalent phosphorus intermediate.

  • Step 2 : The intermediate undergoes rearrangement, displacing the alkoxy group to yield the phosphonate.

Conditions :

  • Temperature: 150–200°C

  • Solvent: Toluene or xylene (anhydrous)

  • Catalyst: None required (thermal initiation)

ParameterValue
Yield70–85%
ByproductsDialkyl ethers, residual halides
ScalabilityIndustrial-scale feasible

Example Protocol (from US3184495A):

  • Combine trimethyl phosphite (1.2 eq) and 2-oxodecyl bromide (1 eq) in toluene.

  • Reflux at 180°C for 12 hours.

  • Purify via vacuum distillation (b.p. 171.1°C at 5 mmHg).

Phosphorylation of Alcohols

This method involves the direct phosphorylation of 2-oxodecanol using dimethyl phosphite.

Key Steps

  • Activation : 2-Oxodecanol is activated with a halogenating agent (e.g., PCl<sub>3</sub>).

  • Phosphorylation : React with dimethyl phosphite under basic conditions.

Conditions :

  • Temperature: 0–25°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Base: Triethylamine or pyridine

ParameterValue
Yield65–75%
ByproductsPhosphoric acid derivatives
Selectivity>90% for mono-phosphorylation

Example Protocol (from JP3765605B2):

  • Dissolve 2-oxodecanol (1 eq) and PCl<sub>3</sub> (1.1 eq) in THF at 0°C.

  • Add dimethyl phosphite (1.05 eq) dropwise.

  • Stir for 6 hours at 25°C.

  • Quench with aqueous NaHCO<sub>3</sub> and extract with ethyl acetate.

Transesterification of Higher Phosphonates

This compound can be synthesized via transesterification of diethyl or dibenzyl phosphonates.

Reaction Overview

  • Substrates : Diethyl (2-oxodecyl)phosphonate or dibenzyl analogs.

  • Catalyst : Trimethylsilyl bromide (TMSBr) or sodium methoxide.

Conditions :

  • Temperature: 60–80°C

  • Solvent: Methanol or ethanol

  • Time: 4–8 hours

ParameterValue
Yield80–93%
ByproductsEthanol/benzyl alcohol
Purity>98% after distillation

Example Protocol (from PMC5669239):

  • Dissolve diethyl (2-oxodecyl)phosphonate (1 eq) in methanol.

  • Add TMSBr (2.2 eq) and stir at 65°C for 6 hours.

  • Remove solvent and purify via column chromatography (hexane:EtOAc 4:1).

Catalytic Methods Using Copper Nanoparticles

Recent advancements employ Cu/ZnO catalysts for solvent-free synthesis.

Procedure

  • Substrates : 2-Oxodecyl chloride and dimethyl phosphite.

  • Catalyst : Cu nanoparticles (1.7 mol%) supported on ZnO.

Conditions :

  • Temperature: 70°C

  • Solvent: None (neat conditions)

  • Time: 3–5 hours

ParameterValue
Yield88–92%
ByproductsTrace HCl
Turnover Frequency24 h<sup>−1</sup>

Example Protocol (from RSC Adv. 2015):

  • Mix 2-oxodecyl chloride (1 eq), dimethyl phosphite (1.3 eq), and Cu/ZnO (40 mg).

  • Heat at 70°C with stirring.

  • Filter catalyst and distill product.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields in solvent-free systems.

Conditions :

  • Power: 300 W

  • Temperature: 135°C

  • Time: 20–30 minutes

ParameterValue
Yield89–95%
Energy Consumption50% reduction vs. conventional

Example Protocol (from ChemPlusChem 2023):

  • Combine 2-oxodecanol (1 eq) and dimethyl phosphite (1.1 eq) in a microwave vial.

  • Irradiate at 135°C for 25 minutes.

  • Cool and purify via flash chromatography.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)TimeScalability
Michaelis-Arbuzov70–85150–20012–24 hHigh
Phosphorylation65–750–256–8 hModerate
Transesterification80–9360–804–8 hHigh
Catalytic (Cu/ZnO)88–92703–5 hIndustrial
Microwave89–951350.5 hLab-scale

Key Findings :

  • Microwave and catalytic methods offer superior yields and efficiency but require specialized equipment.

  • Transesterification balances scalability and purity, making it ideal for pharmaceutical applications.

  • Michaelis-Arbuzov remains the benchmark for cost-effective bulk synthesis.

Challenges and Optimization Strategies

Byproduct Management

  • Halide residues : Mitigated via aqueous washes (NaHCO<sub>3</sub> or NH<sub>4</sub>Cl).

  • Oligomers : Suppressed by maintaining stoichiometric ratios and inert atmospheres.

Green Chemistry Advancements

  • Solvent-free systems : Reduce waste (e.g., catalytic and microwave methods).

  • Biodegradable catalysts : ZnO-supported Cu NPs show promise for sustainable synthesis .

Q & A

Q. Why do chromatographic retention times vary between batches despite identical synthesis protocols?

  • Trace metal ions (e.g., Na<sup>+</sup>, K<sup>+</sup>) from reagents can alter silica gel interactions. Pre-treat columns with EDTA-containing eluents or switch to reverse-phase HPLC (C18 column, acetonitrile/water) for improved reproducibility.

Methodological Best Practices

  • Scale-Up Considerations : Replace magnetic stirring with overhead stirrers for viscous mixtures.
  • Waste Management : Neutralize diazo residues with aqueous NaNO2/HCl before disposal to prevent explosive hazards.
  • Catalyst Recycling : Recover CuNPs/C via centrifugation (10,000 rpm, 10 min) and reuse up to three cycles without significant activity loss.

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